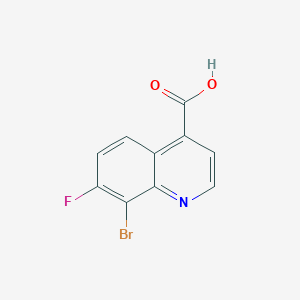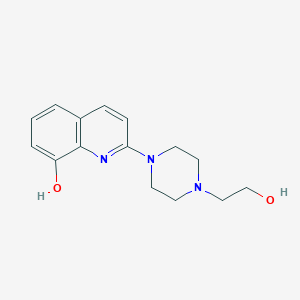
2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hidroxiquinolina-2-(4-(2-hidroxietil)piperazin-1-il) es un compuesto que pertenece a la clase de los derivados de quinolina. Los derivados de quinolina son conocidos por sus diversas actividades biológicas y han sido ampliamente estudiados por sus potenciales aplicaciones terapéuticas. Este compuesto, en particular, ha mostrado promesa en varios campos de investigación científica debido a su estructura química única y sus propiedades.
Métodos De Preparación
La síntesis de 8-Hidroxiquinolina-2-(4-(2-hidroxietil)piperazin-1-il) generalmente involucra la reacción de 8-hidroxiquinolina con 1-(2-hidroxietil)piperazina. La reacción generalmente se lleva a cabo en presencia de un solvente adecuado y bajo condiciones controladas de temperatura. Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza.
Análisis De Reacciones Químicas
8-Hidroxiquinolina-2-(4-(2-hidroxietil)piperazin-1-il) experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar derivados de quinolina N-óxido.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de dihidroquinolina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de quinolina. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto ha mostrado potencial como agente quelante, formando complejos estables con iones metálicos.
Medicina: La investigación ha indicado su potencial como agente anticancerígeno debido a su capacidad para interferir con la síntesis de ADN.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 8-Hidroxiquinolina-2-(4-(2-hidroxietil)piperazin-1-il) implica su interacción con iones metálicos y enzimas. El compuesto puede formar complejos estables con iones metálicos, que luego pueden interactuar con moléculas biológicas como el ADN y las proteínas. Esta interacción puede conducir a la inhibición de enzimas esenciales involucradas en la síntesis de ADN, ejerciendo así sus efectos anticancerígenos. Los objetivos moleculares y las vías involucradas incluyen la ribonucleótido reductasa y otras enzimas críticas para la proliferación celular.
Comparación Con Compuestos Similares
8-Hidroxiquinolina-2-(4-(2-hidroxietil)piperazin-1-il) se puede comparar con otros derivados de quinolina, como:
8-Hidroxiquinolina: Conocida por sus propiedades antimicrobianas.
Cloroquina: Utilizada como fármaco antimalárico.
N-óxido de quinolina: Estudiado por sus posibles propiedades anticancerígenas.
Propiedades
Fórmula molecular |
C15H19N3O2 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
2-[4-(2-hydroxyethyl)piperazin-1-yl]quinolin-8-ol |
InChI |
InChI=1S/C15H19N3O2/c19-11-10-17-6-8-18(9-7-17)14-5-4-12-2-1-3-13(20)15(12)16-14/h1-5,19-20H,6-11H2 |
Clave InChI |
VGFCHHJPBAIKTO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCO)C2=NC3=C(C=CC=C3O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11849986.png)
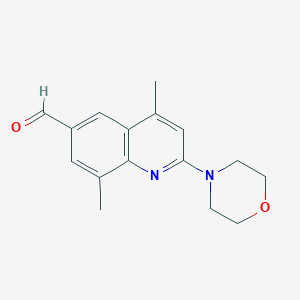

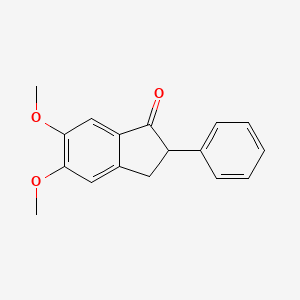
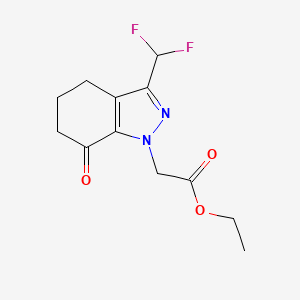

![4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850016.png)

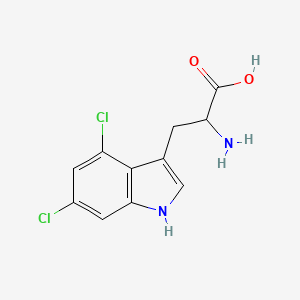
![N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide](/img/structure/B11850052.png)

![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11850063.png)
![3-Phenyl-1-[(propan-2-yl)oxy]-1H-2-benzopyran](/img/structure/B11850078.png)
